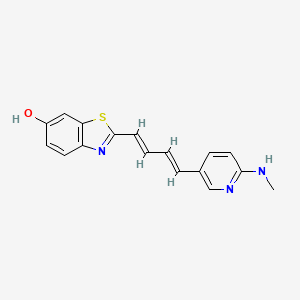
Pentaerythrityl tetraadipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaerythrityl tetraadipate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Lubricant Degradation and Wear
Pentaerythrityl tetraadipate (PETA) has been studied for its role in lubricant degradation and wear. One study found that small degrees of oxidation in pentaerythrityl tetraheptanoate, a similar compound, led to significant increases in wear rate, suggesting a potential application in understanding and improving lubricant performance and longevity (Willermet, Mahoney, & Kandah, 1981).
Synthesis and Structural Analysis
Pentaerythrityl tetraadipate's synthesis and structural characteristics have been extensively researched. For instance, a study on the synthesis and structures of new hybrid fluorides using pentaerythrityl tetramine as a template revealed insights into its structural determinations and potential applications in material science (Adil et al., 2004). Another study focused on the synthesis of pentaerythrityl tetraacetate, exploring various factors affecting the reaction and highlighting its potential in chemical engineering (Cheng Xiao-wei, 2008).
Cosmetic Applications
In the field of cosmetics, pentaerythrityl tetraadipate has been assessed for safety and efficacy. The Cosmetic Ingredient Review Expert Panel concluded that pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate, a related compound, is safe for use in cosmetics (Johnson et al., 2018). This implies potential applications of PETA in cosmetic formulations, particularly as a skin-conditioning agent.
Molecular Networks and Crystallization
Pentaerythrityl tetraadipate's properties also extend to the development of molecular networks and crystallization processes. A study on molecular tectonics using derivatives of pentaerythrityl tetraphenyl ether, a related compound, showed how its unique geometry can be used to form complex molecular and supramolecular structures (Laliberté, Maris, & Wuest, 2004).
Polymer Science and Photochemical Reactions
In polymer science, pentaerythrityl tetraadipate's role in photochemical reactions has been studied. Research on the photochemical reactions of pentaerythrityl tetrakis and dicumyl peroxide in polystyrene films provides insights into its utility in polymer degradation and stability analysis (Kowal, 1984).
Eigenschaften
CAS-Nummer |
195-07-1 |
|---|---|
Produktname |
Pentaerythrityl tetraadipate |
IUPAC-Name |
Pentaerythrityl tetraadipate |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pentaerythrityl tetraadipate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



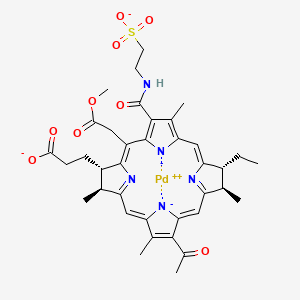
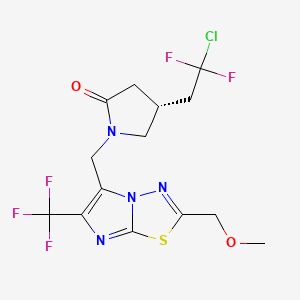
![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)
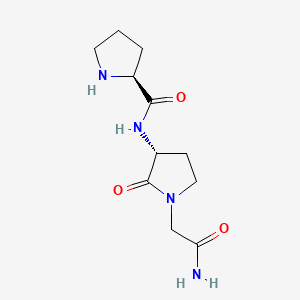
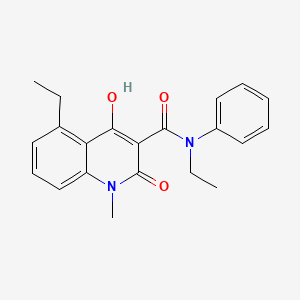
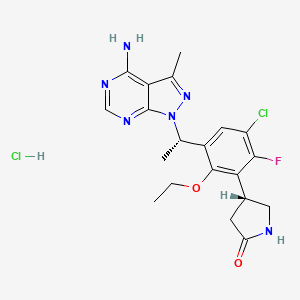
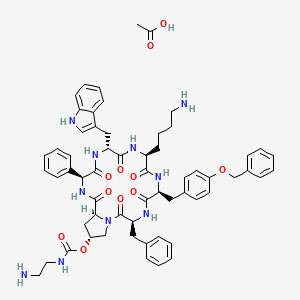
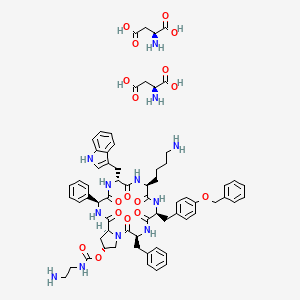
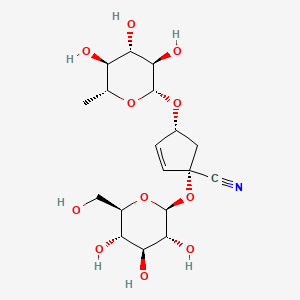
![3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid](/img/structure/B609844.png)
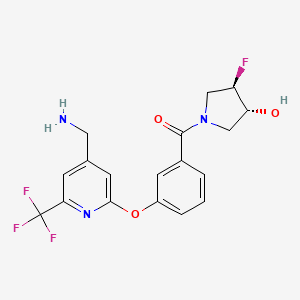
![3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid](/img/structure/B609846.png)
